An In-depth Technical Guide to the Chemical Properties and Stability Profile of (1-cyclohexylpyrrolidin-2-yl)methanamine
An In-depth Technical Guide to the Chemical Properties and Stability Profile of (1-cyclohexylpyrrolidin-2-yl)methanamine
Executive Summary and Introduction
(1-cyclohexylpyrrolidin-2-yl)methanamine is a heterocyclic compound featuring a pyrrolidine ring, a structure of immense interest in modern pharmacology. The pyrrolidine skeleton is a cornerstone in numerous natural products and pharmacologically significant agents, serving as a versatile scaffold for designing novel drug candidates.[1][2] Derivatives of this five-membered nitrogen-containing heterocycle have demonstrated a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[3][4] The inclusion of a pyrrolidine motif can enhance aqueous solubility and other crucial physicochemical properties of a drug molecule.[5]
This guide provides a comprehensive technical overview of the anticipated chemical properties and a robust framework for assessing the stability of (1-cyclohexylpyrrolidin-2-yl)methanamine. For drug development professionals, a thorough understanding of a molecule's stability—its susceptibility to degradation under various environmental conditions—is paramount. It directly influences formulation development, packaging, storage conditions, and ultimately, the safety and efficacy of the final drug product.[6][7]
Given the limited publicly available experimental data for this specific molecule, this document synthesizes established principles from related structures and outlines the authoritative experimental protocols required to generate a complete stability profile. We will delve into the likely degradation pathways and provide detailed, field-proven methodologies for conducting forced degradation studies and developing a stability-indicating analytical method, thereby creating a self-validating system for its characterization.[8][9]
Physicochemical Profile
The structure of (1-cyclohexylpyrrolidin-2-yl)methanamine combines several key functional groups that dictate its chemical behavior: a lipophilic cyclohexyl group, a tertiary amine within the pyrrolidine ring, and a primary amine on the exocyclic methyl group. This unique combination suggests a molecule with a basic character, capable of forming salts, and moderate lipophilicity.
While experimental data is sparse, its properties can be predicted using computational models. The table below summarizes computed properties for the closely related analogue, [1-(cyclohexylmethyl)pyrrolidin-2-yl]methanamine, which serves as a reasonable proxy.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Formula | C₁₂H₂₄N₂ | Defines the elemental composition and molecular mass. |
| Molecular Weight | 196.33 g/mol [10] | Influences diffusion, solubility, and formulation calculations. |
| XLogP3 | 2.2[10] | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. |
| Hydrogen Bond Donors | 2[10] | The primary amine (NH₂) allows the molecule to act as a hydrogen bond donor, influencing interactions with biological targets. |
| Hydrogen Bond Acceptors | 2[10] | The two nitrogen atoms can act as hydrogen bond acceptors, contributing to solubility and receptor binding. |
| Topological Polar Surface Area (TPSA) | 29.3 Ų[11] | A low TPSA value is often correlated with good cell permeability and oral bioavailability. |
Note: These properties are computationally derived for a structural analogue and should be confirmed experimentally.
Stability Profile and Hypothesized Degradation Pathways
The stability of (1-cyclohexylpyrrolidin-2-yl)methanamine is governed by the chemical reactivity of its amine functionalities and the integrity of its heterocyclic ring. Forced degradation studies, which expose the molecule to stress conditions more severe than accelerated stability testing, are essential to identify likely degradation products and establish degradation pathways.[6][7]
Key Susceptibilities
-
Oxidative Degradation: The tertiary amine within the pyrrolidine ring is a prime target for oxidation, potentially forming an N-oxide. This is a common metabolic and degradation pathway for such compounds. The primary amine is also susceptible to oxidation. A significant concern for pyrrolidine-containing drugs is the potential for bio-activation or chemical oxidation to form a reactive iminium ion, which could have toxicological implications.[5]
-
Acid/Base Hydrolysis: While the saturated rings and amine groups are generally stable to hydrolysis, extreme pH and temperature conditions could potentially promote degradation, although this is considered a lower risk compared to oxidation.
-
Photodegradation: Exposure to UV or visible light can provide the energy to initiate photochemical reactions. Photostability testing is a mandatory component of forced degradation studies as per ICH Q1B guidelines.[6][12]
Potential Degradation Pathways Diagram
The following diagram illustrates the most probable degradation pathways for (1-cyclohexylpyrrolidin-2-yl)methanamine under forced stress conditions.
Caption: Hypothesized degradation pathways under oxidative, photolytic, and thermal/pH stress.
Experimental Protocols for Stability Assessment
To empirically determine the stability profile, a systematic approach involving forced degradation coupled with a validated stability-indicating analytical method is required.[9]
Overall Stability Assessment Workflow
This workflow ensures that the analytical method developed is specific and capable of separating the parent compound from all potential degradation products.
Caption: Workflow for conducting a comprehensive stability study.
Protocol: Forced Degradation Study
Objective: To generate potential degradation products and assess the intrinsic stability of the molecule.[7]
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of (1-cyclohexylpyrrolidin-2-yl)methanamine at approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
-
Acid Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 N HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At appropriate time points (e.g., 2, 8, 24h), withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute for analysis.
-
Rationale: This condition tests for lability in an acidic environment, common in gastric fluid or acidic formulations.[13]
-
-
Base Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
At time points, withdraw an aliquot, neutralize with 0.1 N HCl, and dilute for analysis.
-
Rationale: This condition assesses stability in alkaline environments.[13]
-
-
Oxidative Degradation:
-
Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Store at room temperature, protected from light, for 24 hours.
-
Withdraw aliquots at time points for direct analysis.
-
Rationale: H₂O₂ is a standard oxidizing agent used to simulate oxidative stress from atmospheric oxygen or peroxide-forming excipients.[13]
-
-
Thermal Degradation:
-
Place a sample of the solid compound in a controlled temperature oven at 80°C for 48 hours.
-
Periodically withdraw samples, dissolve in solvent, and analyze.
-
Rationale: This evaluates the solid-state thermal stability of the drug substance.
-
-
Photostability:
-
Expose both the solid compound and a solution (in a quartz cuvette) to a light source conforming to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
A parallel sample should be wrapped in aluminum foil as a dark control.
-
Analyze samples after exposure.
-
Rationale: This is a regulatory requirement to determine if the compound is light-sensitive, which dictates packaging requirements.[12]
-
Protocol: Stability-Indicating HPLC-UV Method Development
Objective: To develop a specific, accurate, and precise High-Performance Liquid Chromatography (HPLC) method that can separate the parent compound from all process impurities and degradation products.[8][14]
Methodology:
-
Instrumentation: Utilize an HPLC system equipped with a Photodiode Array (PDA) or UV detector, autosampler, and column oven.[15]
-
Column Selection: Start with a robust, versatile column such as a C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size). This is the workhorse for reversed-phase chromatography.[16]
-
Wavelength Selection: As the molecule lacks a strong chromophore, detection will likely be in the low UV range (e.g., 210-220 nm). Use the PDA detector to scan the parent compound and stressed samples to find an optimal wavelength where all components are detected.
-
Mobile Phase Optimization:
-
Begin with a simple gradient mobile phase system.
-
Mobile Phase A: 0.1% Phosphoric Acid or Formic Acid in water (to ensure protonation of the amines and good peak shape).
-
Mobile Phase B: Acetonitrile.
-
-
Run a broad gradient (e.g., 5% to 95% B over 30 minutes) on a pooled mixture of all stressed samples.
-
Rationale: The pooled sample, or "degradation cocktail," is the most complex sample and is therefore ideal for method development. The goal is to achieve baseline separation between the parent peak and all degradant peaks.
-
-
Method Validation (Specificity):
-
Inject the individual stressed samples and the unstressed parent compound.
-
Confirm that the parent peak is resolved from all degradation product peaks.
-
Peak Purity Analysis: This is the critical step for ensuring the method is "stability-indicating." Use the PDA detector software to assess the peak purity of the parent compound in the presence of its degradants in the chromatograms of the stressed samples. A spectrally pure peak indicates no co-elution.[9]
-
-
Further Validation: Once specificity is established, the method must be fully validated according to ICH Q2(R1) guidelines for linearity, accuracy, precision, and robustness.
Conclusion
While (1-cyclohexylpyrrolidin-2-yl)methanamine belongs to a pharmacologically significant class of compounds, a comprehensive understanding of its stability is a prerequisite for its advancement as a drug candidate.[1][4] This guide has established the probable physicochemical characteristics and outlined the critical degradation pathways, with a particular emphasis on oxidative susceptibility at the nitrogen centers.
The provided experimental protocols for forced degradation and the development of a stability-indicating HPLC method offer a robust, scientifically-grounded framework for any research or drug development professional. By systematically applying these methodologies, a complete and reliable stability profile can be generated, enabling data-driven decisions in formulation, packaging, and establishing appropriate storage conditions and shelf-life. This rigorous approach ensures the quality, safety, and efficacy of potential new medicines based on this promising scaffold.
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